PSN 375963
Beschreibung
PSN 375963 hydrochloride is a potent agonist for the G protein-coupled receptor 119 (GPR119). medchemexpress.comtocris.comrndsystems.com Its significance in biomedical research stems from its ability to activate this receptor, which is a key player in regulating metabolic homeostasis. tandfonline.com The compound serves as a critical research tool for scientists to probe the physiological functions of GPR119 and to evaluate its potential as a target for therapeutic intervention in metabolic diseases.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLEYPTWABFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028459 | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388575-52-8 | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388575-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSN-375,963 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Psn 375963 Hydrochloride
Agonistic Profile at GPR119
PSN 375963 hydrochloride demonstrates a significant agonistic profile at both human and mouse GPR119 receptors.
Potency (EC50 values) at Human GPR119 Receptors
The potency of this compound hydrochloride at human GPR119 receptors has been determined through in vitro studies. The reported half-maximal effective concentration (EC50) value is 8.4 μM. tocris.commedchemexpress.comrndsystems.commedchemexpress.cominvivochem.com This value indicates the concentration of the compound required to elicit a half-maximal response at the human GPR119 receptor.
Potency (EC50 values) at Mouse GPR119 Receptors
Similarly, the potency of this compound hydrochloride has been evaluated at mouse GPR119 receptors. The EC50 value for the mouse receptor is 7.9 μM, demonstrating comparable potency to its effect on the human receptor. tocris.commedchemexpress.comrndsystems.commedchemexpress.cominvivochem.com
Table 1: EC50 Values of this compound Hydrochloride at GPR119 Receptors
| Receptor Species | EC50 Value (μM) |
| Human | 8.4 tocris.commedchemexpress.comrndsystems.commedchemexpress.cominvivochem.com |
| Mouse | 7.9 tocris.commedchemexpress.comrndsystems.commedchemexpress.cominvivochem.com |
Comparison of Potency to Endogenous GPR119 Ligands
The pharmacological activity of this compound hydrochloride is often benchmarked against endogenous ligands of GPR119.
Equipotency with Oleoylethanolamide (OEA)
This compound hydrochloride displays a potency that is similar to that of the endogenous ligand oleoylethanolamide (OEA). tocris.commedchemexpress.comrndsystems.commedchemexpress.com OEA is considered one of the most potent endogenous agonists for GPR119. tocris.com The comparable potency suggests that this compound hydrochloride effectively mimics the action of this key endogenous signaling molecule at the GPR119 receptor. nih.gov
Comparison with Other Endogenous Lipid Agonists
GPR119 is activated by several endogenous lipid metabolites, which are often structurally similar to endocannabinoids. researchgate.net These include N-oleoylethanolamine (OEA), 2-oleoylglycerol (2-OG), lysophosphatidylcholine (B164491) (LPC), and N-oleoyldopamine (OLDA). researchgate.net The general order of effectiveness for these ligands in activating GPR119 is OEA, followed by LPC, palmitoylethanolamide (B50096) (PEA), and stearoylethanolamide (SEA). d-nb.info Another endogenous ligand, 5-hydroxy-eicosapentaenoic acid (5-HEPE), has been found to activate GPR119 with an efficacy approximately equal to that of OEA. d-nb.info While this compound hydrochloride's potency is comparable to OEA, it is noteworthy that some studies suggest that synthetic agonists like this compound may activate GPR119-independent pathways, unlike the endogenous ligand OEA. nih.gov
Receptor Selectivity of this compound Hydrochloride
This compound is described as a selective ligand for the GPR119 receptor. iiab.meabmole.com However, some research indicates that while synthetic agonists like this compound do activate GPR119, they might also engage in GPR119-independent signaling pathways. nih.govbiocrick.com This suggests that their pharmacological profile, while centered on GPR119, could be more complex. GPR119 itself shares some homology with cannabinoid receptors, although endogenous GPR119 ligands selectively recognize their own receptors over cannabinoid receptors. tocris.comresearchgate.net
Mechanism of Action of Psn 375963 Hydrochloride at Gpr119
GPR119-Mediated Intracellular Signaling Pathways
Activation of GPR119 by agonists like PSN 375963 hydrochloride triggers specific intracellular signaling cascades, primarily involving the modulation of cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium levels.
The principal signaling mechanism following the activation of GPR119 is the stimulation of adenylyl cyclase, leading to a significant increase in intracellular levels of the second messenger cAMP. nih.govmesoscale.com Studies have demonstrated that synthetic GPR119 agonists, including this compound, reliably increase intracellular cAMP in a GPR119-dependent manner. nih.gov This elevation in cAMP is a critical step that mediates the downstream physiological effects of the receptor, such as hormone secretion. nih.gov The activity of the GPR119 receptor is directly mediated by G proteins that activate adenylate cyclase, confirming the central role of the cAMP pathway in its function. mesoscale.com
The role of GPR119 activation in regulating intracellular calcium ([Ca2+]i) is more complex, with different agonists showing varied effects. nih.gov The endogenous GPR119 agonist, oleoylethanolamide (OEA), potentiates glucose-stimulated increases in [Ca2+]i, a mechanism similar to that of glucagon-like peptide-1 (GLP-1). nih.govnih.govuni.lu However, research indicates that the synthetic agonist this compound has divergent effects on intracellular calcium in MIN6c4 insulinoma cells when compared to OEA. nih.govnih.govgenecards.org This suggests that while this compound effectively activates GPR119, its downstream influence on calcium signaling differs substantially from that of endogenous ligands. nih.govuni.lu This divergence implies that synthetic agonists may engage GPR119-independent pathways or induce a different conformational state in the receptor, leading to a distinct signaling outcome for calcium mobilization. nih.gov
Coupling to G Proteins and Downstream Effectors
GPR119 is established as a Gαs-coupled receptor. nih.govmedchemexpress.com Upon agonist binding, the receptor couples primarily to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase. nih.govmesoscale.com This activation is the direct cause of the observed increases in intracellular cAMP. nih.gov The subsequent rise in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which play crucial roles in mediating the final physiological responses, including the potentiation of insulin (B600854) and GLP-1 secretion. nih.gov While GPR119 is mainly coupled to Gαs, some evidence suggests it may also be related to other G proteins like Gαi and Gαq. nih.gov
Receptor Activation Leading to Hormonal Secretion
The activation of GPR119 by this compound hydrochloride culminates in the secretion of incretin (B1656795) hormones and insulin, which are vital for regulating blood glucose levels.
A primary therapeutic benefit of GPR119 activation is the stimulation of glucose-dependent insulin secretion (GSIS) from pancreatic β-cells. nih.gov By elevating intracellular cAMP in these cells, GPR119 agonists potentiate the release of insulin only when blood glucose levels are high, mimicking the action of natural incretin hormones like GLP-1 and glucose-dependent insulinotropic peptide (GIP). nih.gov This glucose dependency is a key feature. Further research has shown that the GPR119-mediated increase in GSIS requires the function of ATP-sensitive potassium (KATP) channels and voltage-dependent calcium channels, indicating a complex interplay of signaling pathways that converge to regulate insulin exocytosis. nih.govnih.gov
Research Findings on GPR119 Agonist Potency
| Compound | Target | Action | EC50 Value |
|---|---|---|---|
| This compound hydrochloride | Human GPR119 | Agonist | 8.4 µM nih.gov |
| This compound hydrochloride | Mouse GPR119 | Agonist | 7.9 µM nih.gov |
| AR231453 | GPR119 (in GLUTag cells) | Agonist (calcium influx) | 0.11 µM |
Influence on Glucose-Dependent Insulinotropic Peptide (GIP) Levels
Activation of G protein-coupled receptor 119 (GPR119) by agonists such as PSN375963 hydrochloride plays a role in glycemic control, partly through its influence on the secretion of incretin hormones, including Glucose-Dependent Insulinotropic Peptide (GIP). GPR119 is expressed in the gastrointestinal tract, and its activation leads to the release of both GIP and glucagon-like peptide-1 (GLP-1) from intestinal K-cells and L-cells, respectively. This mechanism is a key component of the therapeutic potential of GPR119 agonists in the context of type 2 diabetes.
Research has demonstrated that the administration of synthetic GPR119 agonists leads to a significant increase in plasma GIP levels. Studies using the GPR119 agonist AR231453 in wild-type mice showed a notable increase in circulating GIP levels. This effect was confirmed to be GPR119-dependent, as the stimulation of GIP release was not observed in mice lacking the GPR119 receptor.
Further evidence of the influence of GPR119 activation on GIP comes from studies with other agonists. In one study, the GPR119 agonist GSK706 was administered to rats, resulting in a significant 1.5-fold increase over baseline in total GIP levels prior to feeding. With the onset of feeding, total GIP increased robustly in both the placebo and agonist-treated groups, with the agonist group showing a 3.8-fold increase. The coordinated secretion of enteroendocrine and islet hormones in response to nutrients is a key outcome of GPR119 activation.
The glucoregulatory actions of GPR119 activation are understood to be partially dependent on this enhanced secretion of GIP and GLP-1. While GPR119 is co-localized with GIP in intestinal K-cells, the precise downstream signaling pathways that link receptor activation to GIP release are a subject of ongoing investigation.
The following table summarizes the observed effects of GPR119 agonists on GIP levels from research findings.
| GPR119 Agonist | Animal Model | Key Finding on GIP Levels |
| AR231453 | Wild-Type Mice | Significantly increased circulating levels of GIP. |
| AR231453 | GPR119 Knockout Mice | No stimulation of GIP release was observed. |
| GSK706 | Rats | Resulted in a 1.5-fold increase in total GIP over baseline pre-feeding, and a 3.8-fold increase with feeding. |
In Vitro Studies and Cellular Mechanisms of Psn 375963 Hydrochloride
Research in Pancreatic Beta-Cell Models
Studies in pancreatic beta-cell models have been crucial in elucidating the cellular and molecular pathways influenced by PSN 375963.
Research using the mouse insulinoma cell line MIN6c4 has revealed complex and divergent effects of this compound compared to endogenous GPR119 agonists. nih.gov In these cells, this compound had no clear demonstrable effect on insulin (B600854) secretion in the presence of either low (2.8 mM) or high (16 mM) glucose concentrations. nih.gov
The compound's impact on intracellular signaling pathways was also multifaceted. This compound was found to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in the presence of 2.8 mM glucose, but it did not potentiate the calcium increase typically induced by 16 mM glucose. nih.gov Furthermore, in contrast to the expected action of a GPR119 agonist, this compound inhibited cyclic AMP (cAMP) production in MIN6c4 cells. nih.gov These findings suggest that while this compound acts on GPR119, it may also trigger other GPR119-independent pathways, leading to these divergent effects. nih.govuni.lu
Table 1: Effects of this compound on MIN6c4 Insulinoma Cells
| Parameter | Glucose Condition | Observed Effect | Citation |
|---|---|---|---|
| Insulin Secretion | 2.8 mM or 16 mM | No clear demonstrable effect | nih.gov |
| Intracellular Ca²⁺ | 2.8 mM | Increased | nih.gov |
| Intracellular Ca²⁺ | 16 mM | Did not potentiate increase | nih.gov |
To confirm the specificity of this compound for the GPR119 receptor, studies were conducted using the rat insulinoma RINm5f cell line, which does not endogenously express GPR119. nih.gov In the parental RINm5f cells, this compound did not cause an increase in insulin secretion. nih.govresearchgate.net However, when these cells were transfected to express human GPR119, this compound was able to significantly increase insulin secretion. nih.gov This demonstrates that the action of this compound on insulin secretion is dependent on the presence of the GPR119 receptor. nih.gov
Table 2: Effect of this compound on Insulin Secretion in RINm5f Cells
| Cell Line | GPR119 Expression | Effect on Insulin Secretion | Citation |
|---|---|---|---|
| Parental RINm5f | Negative | No increase | nih.govresearchgate.net |
Investigations using isolated mouse pancreatic islets have provided further evidence of the insulinotropic effects of this compound. nih.gov In this ex vivo model, which more closely resembles the physiological environment of beta-cells, this compound was shown to enhance insulin release. nih.gov Specifically, at a concentration of 2.4x10⁻⁶ mol/L, the compound resulted in a maximal enhancement of insulin secretion by 28.7%. nih.gov
Table 3: Effect of this compound on Insulin Release from Mouse Pancreatic Islets
| Compound | Concentration | Maximal Enhancement of Insulin Release | Citation |
|---|
Based on the conducted searches, no specific studies investigating the direct effects of this compound hydrochloride on pancreatic beta-cell proliferation and viability were identified. While other synthetic GPR119 agonists have been reported to stimulate beta-cell replication, data specific to this compound is not available in the reviewed literature.
Investigations in Enteroendocrine Cell Lines
The GPR119 receptor is also a target for stimulating glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone.
The conducted literature searches did not yield specific data on the effects of this compound hydrochloride on GLP-1 secretion from enteroendocrine L cells. Although GPR119 agonists are generally known to stimulate the release of GLP-1, studies specifically detailing this effect for this compound were not found. nih.gov
GIP Secretion from K Cells
The direct effects of the synthetic GPR119 agonist, this compound hydrochloride, on glucose-dependent insulinotropic polypeptide (GIP) secretion from intestinal K cells have not been extensively detailed in available scientific literature. However, the role of GPR119 as a therapeutic target is largely based on its expression in enteroendocrine cells and its function in mediating the secretion of incretin hormones. researchgate.netresearchgate.net
GPR119 agonists are known to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. researchgate.netnih.gov This action is a key component of the rationale for developing GPR119 agonists for metabolic disorders. Given that GPR119 is also expressed on GIP-secreting K-cells, it is plausible that activation of the receptor by agonists could influence GIP secretion. Combined agonism of GPR119 and another nutrient-sensing receptor, GPR40, has been shown to result in elevations of circulating GIP, among other gut hormones, in clinical studies. nih.gov This suggests a role for the GPR119 pathway in modulating K-cell function, though the specific contribution of this compound hydrochloride remains to be fully elucidated.
Assessment of Ion Channel Involvement in GPR119-Mediated Effects
The signaling pathways initiated by the activation of GPR119, particularly by endogenous ligands, involve the modulation of key ion channels that are critical for cellular excitability and hormone secretion.
ATP-Sensitive K+ Channels
ATP-sensitive potassium (K-ATP) channels are crucial in coupling the metabolic state of a cell to its membrane potential and are fundamental in processes like insulin secretion from pancreatic β-cells. uni.lu In the context of GPR119, studies involving the endogenous agonist oleoylethanolamide (OEA) have demonstrated that the potentiation of glucose-stimulated insulin secretion (GSIS) requires the involvement of K-ATP channels. uni.lu The K-ATP channel opener diazoxide (B193173) was shown to dramatically reduce OEA-mediated insulin secretion, indicating that channel closure is a necessary step in the signaling cascade for endogenous agonists. uni.lu
However, the synthetic agonist this compound displays a different functional profile. Research has shown that this compound has divergent effects compared to OEA and, notably, had no clear demonstrable effect on insulin secretion in MIN6c4 insulinoma cells. uni.lu This suggests that the signaling pathway activated by this compound may differ from that of endogenous ligands and may not engage the K-ATP channel-dependent pathway for insulin secretion in the same manner.
Voltage-Dependent Calcium Channels
Voltage-dependent calcium channels (VDCCs) are essential for converting electrical signals at the cell membrane into intracellular calcium transients, which trigger hormone exocytosis. nih.govmdpi.com The signaling mechanism for the endogenous GPR119 agonist OEA in promoting insulin secretion is highly dependent on the function of these channels. uni.lu The L-type VDCC blocker nitrendipine (B1678957) was found to almost completely inhibit the potentiation of GSIS by OEA, highlighting the critical role of calcium influx through these channels. uni.lu
In contrast, this compound is reported to have divergent effects on intracellular calcium signaling when compared to OEA. uni.lu While GPR119 activation in enteroendocrine L-cells can stimulate GLP-1 secretion in a manner that is sensitive to VDCC blockers, the specific modulatory effect of this compound on these channels as part of its GPR119-mediated action is distinct from the canonical pathway followed by endogenous ligands. nih.govuni.lu
Comparative Analysis of Signaling Pathways with Endogenous Ligands in Cellular Models
Significant differences have been observed in the intracellular signaling pathways activated by the synthetic agonist this compound hydrochloride compared to the endogenous GPR119 ligand, oleoylethanolamide (OEA). uni.lu Although both compounds are recognized as GPR119 agonists, their downstream cellular effects are notably divergent. uni.lu
OEA enhances insulin secretion in a glucose-dependent manner, a process associated with the potentiation of glucose-stimulated increases in intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP). uni.lu In contrast, this compound was found to have no clear demonstrable effect on insulin secretion in MIN6c4 cells under either low or high glucose conditions. uni.lu
While both this compound and OEA can increase intracellular cAMP in cells transfected with GPR119, their effects on calcium signaling and the ultimate physiological endpoint of insulin secretion differ substantially. uni.lu These discrepancies suggest that this compound may activate GPR119-independent pathways or induce a biased signaling response, leading to a different pattern of downstream events compared to the endogenous agonist. uni.lu This has led researchers to suggest that synthetic agonists like this compound may be unsuitable as pharmacological tools to study GPR119-specific biology due to these off-target or divergent effects. uni.lu
| Signaling Event | Oleoylethanolamide (OEA) (Endogenous Ligand) | This compound (Synthetic Agonist) | Reference |
|---|---|---|---|
| Effect on Insulin Secretion (High Glucose) | Potentiates glucose-stimulated insulin secretion | No clear demonstrable effect | uni.lu |
| Effect on Intracellular cAMP | Increases cAMP levels | Increases cAMP levels in a GPR119-dependent manner | uni.lu |
| Effect on Intracellular Calcium ([Ca2+]i) | Potentiates glucose-stimulated increases in [Ca2+]i | Has divergent effects on calcium signaling | uni.lu |
| Dependence on K-ATP Channels for Insulin Secretion | Required for effect on insulin secretion | Not demonstrated to act via this pathway for insulin secretion | uni.lu |
| Dependence on Voltage-Dependent Calcium Channels for Insulin Secretion | Required for effect on insulin secretion | Not demonstrated to act via this pathway for insulin secretion | uni.lu |
High-Throughput Screening Applications Utilizing this compound Hydrochloride
High-throughput screening (HTS) has been a fundamental technology in the discovery of novel modulators for G protein-coupled receptors, including GPR119. nih.govnih.gov Synthetic GPR119 agonists such as this compound are products of such extensive screening campaigns aimed at identifying small molecules for the treatment of type 2 diabetes. uni.lu
The process typically involves the use of cell lines engineered to express the target receptor, in this case, GPR119. nih.gov These cells also contain a reporter system, such as a luciferase gene under the control of a cAMP response element (CRE), which allows for the quantification of receptor activation by measuring light output. nih.gov Large chemical libraries, sometimes containing hundreds of thousands of compounds, are screened using this automated platform to identify "hits"—molecules that activate the receptor. nih.govnih.gov
Following the initial screening of a library containing 312,000 samples, one study identified a novel and potent GPR119 agonist, demonstrating the power of HTS in this field. nih.govnih.gov Compounds like this compound, identified through these methods, can subsequently be used as tool compounds in further research. They can serve as reference agonists in the development and validation of new screening assays or be used to probe the complex biology of the GPR119 receptor.
In Vivo Studies and Physiological Effects of Psn 375963 Hydrochloride
Rodent Models of Metabolic Regulation
Studies in rodent models have been instrumental in elucidating the physiological effects of GPR119 activation. These models, particularly those involving high-fat diets, simulate human metabolic syndrome and type 2 diabetes, providing a valuable platform for assessing the therapeutic potential of compounds like PSN 375963 hydrochloride.
Activation of GPR119 has been shown to suppress food intake in rats. nih.gov This effect is thought to be mediated, at least in part, by the increased secretion of gut peptides like GLP-1, which are known to promote satiety. patsnap.com For instance, studies with the GPR119 agonist PSN632408, a compound related to this compound hydrochloride, have demonstrated an anorectic effect, leading to a reduction in food consumption. tandfonline.com This suggests that GPR119 agonists can play a role in appetite regulation.
Table 1: Effect of GPR119 Agonist Combination Therapy on Food Intake in Diet-Induced Obese Mice
| Treatment Group | Cumulative Food Intake Reduction |
| GPR119 Agonist (GSK2041706) | 17.1% |
| Metformin (30 mg/kg) | 6.6% |
| Metformin (100 mg/kg) | 8.7% |
| GPR119 Agonist + Metformin (30 mg/kg) | 22.2% |
| GPR119 Agonist + Metformin (100 mg/kg) | 37.5% |
Data adapted from a 14-day study in diet-induced obese mice. nih.gov
Table 2: Impact of GPR119 Agonist and Metformin on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Percentage Weight Loss |
| GPR119 Agonist (GSK2041706) | 7.4% |
| Metformin (30 mg/kg) | 3.5% |
| Metformin (100 mg/kg) | 4.4% |
| GPR119 Agonist + Metformin (30 mg/kg) | 9.5% |
| GPR119 Agonist + Metformin (100 mg/kg) | 16.7% |
Data from a 14-day treatment study. nih.gov
The reduction in body weight gain associated with GPR119 agonism is also reflected in a decrease in the deposition of white adipose tissue. nih.gov Studies have shown that administration of a GPR119 agonist can lead to reduced fat pad masses. nih.gov This effect is likely a direct consequence of the reduced energy intake and potential enhancements in energy expenditure and lipid metabolism. Specifically, the GPR119 agonist PSN632408 has been noted to inhibit the accumulation of white fat. nih.gov
A key and well-documented effect of GPR119 agonists is the improvement of glucose tolerance in various animal models of diabetes and obesity. nih.govoup.com Oral administration of small molecule GPR119 agonists has been shown to significantly improve glucose tolerance in rodents. nih.gov This improvement is attributed to the dual action of GPR119 activation: the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the stimulation of GLP-1 release from intestinal L-cells. nih.govoup.com The GPR119 agonist AR231453, for example, has been shown to markedly improve oral glucose tolerance in a dose-dependent manner in mice. oup.com
Table 3: Effect of GPR119 Agonist AR231453 on Oral Glucose Tolerance in Mice
| Treatment | Maximal Inhibition of Glycemic Excursion |
| AR231453 | ~42% |
Based on 21 independent experiments. oup.com
Influence on Islet Graft Function
The influence of GPR119 activation extends to the function of transplanted islets. In a study using humanized mice with functional human islets, the GPR119 agonist PSN632408 was shown to stimulate human β-cell regeneration. nih.gov This suggests that GPR119 activators could have therapeutic potential in increasing human β-cell mass in patients with diabetes, including those who have received islet transplants. nih.gov The study demonstrated that treatment with the GPR119 agonist significantly increased both human α- and β-cell areas in the islet grafts and stimulated their replication. nih.gov Furthermore, it induced β-cell neogenesis from pancreatic duct cells within the grafts. nih.gov
Table 4: Effect of GPR119 Agonist PSN632408 on Islet Graft Function in Humanized Mice
| Outcome | Vehicle-Treated Mice | PSN632408-Treated Mice |
| Normoglycemia Achievement | 24% | 71% |
| Oral Glucose Tolerance | - | Significantly Improved |
| Human α- and β-cell Area in Grafts | - | Significantly Increased |
| α- and β-cell Replication | - | Stimulated |
| β-cell Neogenesis | - | Induced |
Results after four weeks of human islet transplantation. nih.gov
Assessment of Blood Glucose Regulation
The assessment of blood glucose regulation is a critical component of evaluating the efficacy of GPR119 agonists. These compounds are investigated for their ability to lower blood glucose levels, particularly in hyperglycemic states, without inducing hypoglycemia. The mechanism of action, being glucose-dependent, is a key safety feature. patsnap.comoup.com GPR119 agonists enhance the body's natural response to elevated glucose levels by augmenting insulin secretion. oup.com
The regulatory effects on blood glucose are typically assessed through oral glucose tolerance tests (OGTT), where the compound's ability to reduce glycemic excursions following a glucose challenge is measured. oup.comoup.com Furthermore, the direct measurement of plasma insulin and GLP-1 levels provides evidence of the compound's mechanism of action. nih.gov Studies have shown that GPR119 agonists increase plasma GLP-1 levels acutely when administered to rodents. nih.gov
Therapeutic Implications and Potential Applications in Diabetes Research
Role in Type 2 Diabetes Mellitus (T2DM) Research
Psn 375963 hydrochloride has been a subject of interest in T2DM research due to its targeted action on GPR119. This receptor is predominantly found on pancreatic beta cells, which are responsible for insulin (B600854) production, and on enteroendocrine L-cells in the gut, which secrete incretin (B1656795) hormones. The dysfunction of these cells is a hallmark of T2DM.
Research into GPR119 agonists like this compound hydrochloride is driven by the potential to address multiple pathological defects present in T2DM. By activating GPR119, these compounds can potentially enhance glucose-stimulated insulin secretion from beta cells and promote the release of incretin hormones, both of which are impaired in individuals with T2DM. This dual mechanism of action makes GPR119 a compelling target for the development of new anti-diabetic therapies.
Strategies for Improving Glucose Homeostasis
The primary strategy by which this compound hydrochloride is proposed to improve glucose homeostasis is through the activation of GPR119, which leads to a cascade of events that ultimately lower blood glucose levels. The activation of GPR119 in pancreatic beta cells is believed to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a signaling molecule that enhances the cell's sensitivity to glucose and promotes insulin release in a glucose-dependent manner. This means that the compound would ideally only stimulate insulin secretion when blood glucose levels are elevated, potentially reducing the risk of hypoglycemia, a common side effect of some other diabetes medications.
Furthermore, by stimulating the release of incretin hormones, this compound hydrochloride can indirectly contribute to improved glucose control. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), also enhance insulin secretion and have other beneficial effects on glucose metabolism.
Modulating Incretin Hormone Secretion as a Therapeutic Strategy
A key aspect of the therapeutic potential of this compound hydrochloride lies in its ability to modulate the secretion of incretin hormones. Incretins play a crucial role in the physiological regulation of blood glucose. After a meal, the release of GLP-1 and GIP from the gut amplifies the insulin response to ingested nutrients. In patients with T2DM, this "incretin effect" is often diminished.
Comparative Pharmacology and Ligand Specificity
Distinguishing PSN 375963 Hydrochloride from Oleoylethanolamide (OEA) in Specific Cellular Responses
Oleoylethanolamide (OEA) is an endogenous lipid mediator that acts as a natural ligand for GPR119. mdpi.com this compound hydrochloride exhibits a potency similar to OEA, with EC50 values of 8.4 μM for human GPR119 and 7.9 μM for the mouse receptor. chemondis.comimmunomart.org Both compounds stimulate intracellular cyclic AMP (cAMP) accumulation in a GPR119-dependent manner. nih.gov
However, their effects on downstream cellular responses, particularly insulin (B600854) secretion, can differ. While OEA's stimulation of insulin secretion is associated with an increase in cAMP and a potentiation of glucose-stimulated increases in intracellular calcium ([Ca2+]i), the synthetic agonist this compound has shown divergent effects on these parameters in MIN6c4 insulinoma cells. nih.govuni.lu Specifically, in contrast to OEA, this compound's impact on insulin secretion, cAMP levels, and intracellular calcium can vary, suggesting that while both activate GPR119, they may engage different or additional signaling pathways. nih.govuni.lu This suggests that this compound may activate GPR119-independent pathways, making it potentially unsuitable as a highly specific pharmacological tool for studying GPR119 biology. nih.govuni.lu
The signaling of the endogenous ligand OEA through GPR119 more closely resembles that of glucagon-like peptide-1 (GLP-1) in terms of its effects on insulin secretion, [Ca2+]i, and cAMP. nih.govuni.lu Studies have shown that OEA-induced GLP-1 secretion from intestinal L-cells is mediated through the activation of GPR119. nih.govnih.gov
Comparative Evaluation with Other Synthetic GPR119 Agonists
The landscape of synthetic GPR119 agonists includes a variety of compounds with differing potencies and pharmacological profiles. A comparative analysis of this compound hydrochloride with other key synthetic agonists provides a broader context for its activity.
PSN632408 is another selective, orally active GPR119 agonist that, like this compound, shows potency similar to OEA. medchemexpress.commedchemexpress.com Its EC50 values are reported as 5.6 μM and 7.9 μM at recombinant mouse and human GPR119 receptors, respectively. medchemexpress.com Similar to this compound, PSN632408 has been shown to increase intracellular cAMP levels in a GPR119-dependent manner. plos.org However, research has also indicated that, like this compound, PSN632408 can have divergent effects on insulin secretion, cAMP, and intracellular calcium in MIN6c4 cells when compared to the endogenous agonist OEA. nih.govuni.lu This again raises the possibility of GPR119-independent effects for this compound. nih.govuni.lu Despite this, PSN632408 has been shown to stimulate β-cell replication in cultured mouse islets. medchemexpress.complos.org
AS-1269574 is a potent and orally available GPR119 agonist with an EC50 of 2.5 μM in HEK293 cells that express human GPR119. medchemexpress.com It has been demonstrated to induce glucose-dependent insulin secretion from pancreatic β-cells under high-glucose conditions. medchemexpress.comnih.gov A notable characteristic of AS-1269574 is its ability to activate TRPA1 cation channels, which contributes to its stimulation of glucagon-like peptide-1 (GLP-1) secretion. medchemexpress.comnih.gov This dual mechanism of action distinguishes it from other GPR119 agonists.
GSK1292263 is an orally available GPR119 agonist with pEC50 values of 6.9 for human GPR119 and 6.7 for the rat receptor. medchemexpress.commedchemexpress.com This compound has been shown to elevate circulating levels of glucose-dependent insulinotropic peptide (GIP), GLP-1, and peptide tyrosine-tyrosine (PYY) in nonclinical models. tandfonline.com In clinical studies with type 2 diabetes patients, GSK1292263 significantly increased plasma total PYY levels. nih.gov However, it did not show a significant effect on circulating glucose, insulin, C-peptide, or glucagon (B607659) levels in these studies. nih.gov In preclinical rat models, GSK1292263 was observed to increase levels of GLP-1, GIP, PYY, and glucagon. bioworld.com
MBX-2982 is a selective and orally-available GPR119 agonist. medchemexpress.combiocrick.commedchemexpress.com In preclinical studies, MBX-2982 was found to increase plasma GLP-1 levels in mice, and this effect was not dependent on glucose. biocrick.com Treatment of hepatocytes with MBX-2982 has been shown to inhibit the expression of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis. biocrick.commedchemexpress.com However, in a clinical trial involving individuals with type 1 diabetes, MBX-2982 did not improve glucagon counterregulatory responses to hypoglycemia, although it did increase fasting GLP-1 levels, indicating target engagement. nih.gov Structural analysis has revealed that MBX-2982 binds to the orthosteric site of GPR119 in a manner similar to other agonists like APD597, but with specific interactions that contribute to its potency. frontiersin.org
APD668 is a potent, selective, and orally active GPR119 agonist with EC50 values of 2.7 nM for human GPR119 and 33 nM for the rat receptor. medchemexpress.commedchemexpress.com It has been shown to increase adenylate cyclase activation in HEK293 cells expressing human GPR119 with an EC50 of 23 nM. medchemexpress.com In animal models, APD668 has demonstrated the ability to reduce blood glucose and glycated hemoglobin (HbA1c) levels. medchemexpress.com Furthermore, it has been shown to ameliorate hepatic steatosis in a mouse model of steatohepatitis. nih.gov The anti-dyslipidemic action of APD668 appears to be at least partially mediated by GLP-1, as its effects on oral fat tolerance were reversed in the presence of a GLP-1 receptor antagonist. nih.gov
| Compound | EC50 / pEC50 | Receptor Species | Key Differentiating Cellular Responses/Mechanisms |
| This compound hydrochloride | EC50: 8.4 μM | Human | Divergent effects on insulin secretion, cAMP, and [Ca2+]i compared to OEA. nih.govuni.lu |
| EC50: 7.9 μM | Mouse | ||
| Oleoylethanolamide (OEA) | - | - | Increases insulin secretion in conjunction with increased cAMP and potentiated glucose-stimulated [Ca2+]i. nih.govuni.lu |
| PSN632408 | EC50: 7.9 μM | Human | Similar to this compound, shows divergent effects on insulin secretion pathways compared to OEA. nih.govuni.lu Stimulates β-cell replication. medchemexpress.com |
| EC50: 5.6 μM | Mouse | ||
| AS-1269574 | EC50: 2.5 μM | Human | Activates TRPA1 cation channels to stimulate GLP-1 secretion. medchemexpress.comnih.gov |
| GSK1292263 | pEC50: 6.9 | Human | Elevates circulating PYY, GLP-1, and GIP. tandfonline.comnih.gov |
| pEC50: 6.7 | Rat | ||
| MBX-2982 | - | - | Inhibits SREBP-1 expression. biocrick.commedchemexpress.com Did not improve glucagon response to hypoglycemia in a clinical setting. nih.gov |
| APD668 | EC50: 2.7 nM | Human | Potent agonist that reduces blood glucose and HbA1c. medchemexpress.com Ameliorates hepatic steatosis. nih.gov |
| EC50: 33 nM | Rat |
AR 231453
AR 231453 is recognized as a potent and highly selective GPR119 agonist that is orally available abcam.commedchemexpress.com. Research indicates its high selectivity for GPR119, showing no significant activity at over 230 other G protein-coupled receptors (GPCRs), including all known pancreatic islet receptors medchemexpress.com. This compound potently stimulates the accumulation of cyclic AMP (cAMP), a key second messenger in GPR119 signaling, with a half-maximal effective concentration (EC50) of 4.7 nM medchemexpress.com.
Furthermore, AR 231453 significantly enhances insulin release in HIT-T15 cells, a hamster insulinoma cell line, with an EC50 of 3.5 nM medchemexpress.com. It also stimulates insulin secretion in isolated mouse islets in the presence of elevated glucose concentrations medchemexpress.com. The pharmacological effects of AR 231453 are dependent on GPR119 expression, as it increases plasma levels of GLP-1 and insulin, and improves glucose tolerance in wild-type mice but not in GPR119-deficient mice oup.comtandfonline.com. The mechanism of action for AR 231453 involves stimulating β-cell replication, which can improve the function of islet grafts nih.gov.
Firuglipel
Firuglipel, also known as DS-8500a, is another potent, selective, and orally available GPR119 agonist medchemexpress.commedkoo.com. It demonstrates a concentration-dependent increase in intracellular cAMP in cells expressing human, rat, and mouse GPR119, with EC50 values of 51.5 nM, 98.4 nM, and 108.1 nM, respectively medchemexpress.com. Firuglipel shows high selectivity, with no significant effects observed on a panel of 66 other receptors, channels, and transporters .
In preclinical studies, Firuglipel has been shown to enhance glucose-stimulated insulin secretion in rats and promote the secretion of GLP-1 medchemexpress.com. These actions contribute to improved glucose homeostasis in animal models of type 2 diabetes medchemexpress.commedkoo.com. The development of Firuglipel was discontinued, but it showed increased efficacy in some studies, suggesting the potential for GPR119 agonists in combination therapies patsnap.com.
APD597 (JNJ-38431055)
APD597, also identified as JNJ-38431055, is an orally active GPR119 agonist medchemexpress.commedchemexpress.com. It has EC50 values of 46 nM and 421 nM for human and rat GPR119 receptors, respectively caymanchem.com. APD597 has been shown to increase insulin secretion in isolated mouse pancreatic β-cells and human islets in a glucose-dependent manner caymanchem.com.
In animal studies, a single oral dose of APD597 was found to increase glucose-induced total GLP-1 and GIP levels in mice medchemexpress.com. This compound also demonstrated the ability to lower blood glucose levels in oral glucose tolerance tests in both mice and Zucker diabetic rats caymanchem.com. A structural analysis revealed that APD597 binds to the orthosteric site of GPR119 in a manner similar to other agonists like AR 231453, suggesting a conserved binding mechanism frontiersin.org.
| Compound | Target | EC50 (Human) | EC50 (Mouse) | EC50 (Rat) |
| This compound hydrochloride | GPR119 | 8.4 µM immunomart.orgchemondis.com | 7.9 µM immunomart.orgchemondis.com | |
| AR 231453 | GPR119 | 4.7 nM (cAMP) medchemexpress.com | ||
| Firuglipel | GPR119 | 51.5 nM medchemexpress.com | 108.1 nM medchemexpress.com | 98.4 nM medchemexpress.com |
| APD597 (JNJ-38431055) | GPR119 | 46 nM caymanchem.com | 421 nM caymanchem.com |
Challenges and Future Research Directions
Identification of GPR119-Independent Pathways Potentially Activated by PSN 375963 Hydrochloride
A primary challenge in utilizing this compound hydrochloride as a specific pharmacological probe is the potential for it to activate pathways independent of GPR119. Research has shown that synthetic GPR119 agonists, including this compound, can have divergent effects on insulin (B600854) secretion, intracellular calcium, and cyclic AMP (cAMP) levels when compared to endogenous ligands like oleoylethanolamide (OEA). uni.lunih.gov These differences suggest that while these synthetic compounds do activate GPR119, they may also engage in off-target interactions or GPR119-independent pathways. uni.lunih.gov Such findings complicate the interpretation of experimental results and underscore the difficulty in attributing all observed physiological effects solely to GPR119 activation. Therefore, a critical direction for future research is the systematic screening of this compound hydrochloride against a panel of other receptors and signaling proteins to identify any potential GPR119-independent activities.
Need for Further Characterization of Binding Modes and Intracellular Signaling
A comprehensive understanding of how this compound hydrochloride and other agonists bind to GPR119 is crucial for rational drug design. tandfonline.com GPR119 is known to couple with the Gαs protein to increase intracellular cAMP levels, which in turn promotes insulin secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govsemanticscholar.org However, the precise molecular interactions within the binding pocket that lead to receptor activation are not fully elucidated.
Recent advances in structural biology, including cryo-electron microscopy, have begun to reveal the structures of GPR119 in complex with various agonists. tandfonline.comfrontiersin.org Future studies should aim to determine the high-resolution structure of GPR119 bound specifically to this compound hydrochloride. This would illuminate the key amino acid residues involved in binding and could explain differences in signaling outcomes compared to endogenous ligands. uni.lunih.gov Furthermore, investigating downstream signaling pathways beyond cAMP, such as those involving β-arrestin or other G proteins, will provide a more complete picture of GPR119 pharmacology.
Development of Highly Specific GPR119 Pharmacological Tools
The potential for off-target effects from compounds like this compound hydrochloride highlights a broader need for more highly specific GPR119 pharmacological tools. uni.lunih.gov While many GPR119 agonists have been developed, a significant number have failed in clinical trials due to a lack of efficacy or unforeseen side effects, which may stem from suboptimal physicochemical properties or off-target activities. acs.orgresearchgate.netnih.gov The development of next-generation agonists with improved selectivity and well-defined mechanisms of action is essential for both basic research and therapeutic applications. nih.gov This includes the creation of agonists that can differentiate between potential receptor subtypes or conformations, as well as the development of specific antagonists to better probe GPR119 function.
Exploration of Novel Research Applications Beyond Glucose Homeostasis
The established role of GPR119 in regulating glucose homeostasis has made it a primary target for type 2 diabetes research. nih.gov However, the receptor's function may extend to other physiological processes. GPR119 agonists have been observed to reduce cholesterol levels and affect body weight, suggesting a broader role in metabolic regulation. researchgate.net Future research should explore the potential of this compound hydrochloride and other GPR119 modulators in different therapeutic areas. For instance, given that G protein-coupled receptors are involved in a wide array of signaling pathways, including those in the central nervous system and cancer, investigating the expression and function of GPR119 in these other contexts could unveil novel applications for GPR119 agonists. researchgate.net
Q & A
Q. What is the molecular mechanism of PSN 375963 hydrochloride as a GPR119 agonist, and how does it compare to endogenous ligands like OEA?
this compound hydrochloride activates GPR119, a G protein-coupled receptor implicated in glucose homeostasis and insulin secretion. Its EC50 values for human and mouse GPR119 are 8.4 µM and 7.9 µM, respectively, showing potency comparable to the endogenous ligand oleoylethanolamide (OEA) . Like OEA, it enhances intracellular cAMP and calcium signaling, mimicking the effects of glucagon-like peptide-1 (GLP-1) in pancreatic β-cells . Researchers should validate receptor specificity using selective antagonists (e.g., GPR35/CXCR8 antagonist ML 145) to rule off-target effects .
Q. What experimental models are appropriate for studying this compound hydrochloride's activity in metabolic disorders?
In vitro models include GLP-1-secreting enteroendocrine cell lines (e.g., STC-1) and insulinoma cell lines (e.g., INS-1E) to assess cAMP accumulation, calcium flux, and insulin secretion . For in vivo studies, diabetic mouse models (e.g., db/db mice) are recommended, with doses calculated using body surface area (BSA) conversion (e.g., 10 mg/kg mouse ≈ 3 mg/kg human) . Include controls with OEA or other GPR119 agonists (e.g., MBX-2982) to benchmark efficacy .
Q. How should solubility and stability be optimized for in vitro assays with this compound hydrochloride?
The compound is soluble in DMSO (≥100 mM) and ethanol (≥100 mM) . For cell-based assays, prepare stock solutions in DMSO at 10 mM and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity. Store lyophilized powder at -20°C (stable for 3 years) and working solutions at -80°C (stable for 6 months) . Avoid repeated freeze-thaw cycles to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound hydrochloride’s EC50 values across species or experimental systems?
Variations in EC50 (e.g., 8.4 µM in human vs. 7.9 µM in mouse GPR119) may arise from species-specific receptor conformations or assay conditions . To address this:
Q. What strategies mitigate confounding effects when studying this compound hydrochloride’s role in insulin secretion?
GPR119 activation indirectly influences insulin secretion via incretin pathways. To isolate its effects:
- Co-administer dipeptidyl peptidase-4 (DPP-4) inhibitors to stabilize endogenous GLP-1 .
- Use genetic knockout models (e.g., GPR119⁻/⁻ mice) to confirm receptor dependency .
- Measure downstream markers (e.g., phosphorylated PKA, cAMP-response element-binding protein) to link receptor activation to functional outcomes .
Q. How does this compound hydrochloride’s efficacy compare to newer GPR119 agonists (e.g., Firuglipel) in preclinical studies?
Firuglipel (DS-8500a) shows higher potency (EC50 = 0.95 µM) and oral bioavailability compared to this compound hydrochloride . For comparative studies:
- Design dose-response curves spanning both compounds’ EC50 ranges.
- Evaluate pharmacokinetic parameters (e.g., half-life, tissue distribution) in parallel .
- Assess metabolic outcomes (e.g., glucose tolerance, HbA1c) in long-term animal studies to differentiate therapeutic potential .
Methodological Considerations
Q. What are critical controls for ensuring reproducibility in GPR119 agonist assays?
- Include a negative control (vehicle-only) and a positive control (e.g., 10 µM OEA) .
- Use GPR119 antagonists (e.g., GPR119i) to confirm on-target activity .
- Replicate experiments across independent cell passages or animal cohorts to account for biological variability .
Q. How should researchers address batch-to-batch variability in this compound hydrochloride?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
